(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-2-24-16(21)20-9-7-19(8-10-20)12-15(11-18)25(22,23)14-5-3-13(17)4-6-14/h3-6,12H,2,7-10H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYEJZLWKMNCJ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Cyanovinyl Group: The cyanovinyl group can be introduced via a Knoevenagel condensation reaction between a cyanoacetate and an aldehyde or ketone.
Sulfonylation: The 4-chlorophenylsulfonyl group is typically introduced through the reaction of the piperazine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the cyanovinyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or the cyanovinyl group.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been investigated for several biological activities, including:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown its potential to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial properties. Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory responses. This compound may reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Breast Cancer Research :
- A study demonstrated that this compound significantly reduced tumor growth in breast cancer xenograft models. It was observed to downregulate anti-apoptotic proteins, enhancing the efficacy of standard chemotherapy regimens.
- Inflammatory Disease Trials :
-
Antimicrobial Studies :
- Laboratory tests showed that the compound exhibited inhibitory effects against several bacterial strains, suggesting its utility in developing new antibiotics.
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibitory effects against bacterial strains | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine levels |
Mechanism Insights
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the cyanovinyl and sulfonyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine Derivatives
- Sulfonyl vs. Carbamoyl Groups : The target compound’s sulfonyl group (electron-withdrawing) contrasts with carbamoyl derivatives (e.g., ), which are less polar but may exhibit hydrogen-bonding capacity .
- Cyanovinyl vs.
- Chlorophenyl vs. Fluorophenyl Substitutions : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to fluorophenyl analogs (e.g., ), influencing membrane permeability .
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to nonpolar substituents (e.g., methyl or methoxy groups in ) .
- logP : Estimated higher logP than fluorophenyl derivatives () due to the chlorophenyl group’s lipophilicity .
Biological Activity
(E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer research. This article explores the biological activity of this compound, summarizing key findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C16H18ClN3O4S
- Molecular Weight : 385.85 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The compound features a piperazine core substituted with a sulfonyl group and a cyanovinyl moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific viral enzymes and pathways. The cyanovinyl group is known to facilitate π–π stacking interactions with target proteins, enhancing binding affinity and specificity.
Antiviral Activity
Recent studies have demonstrated the compound's efficacy against various viral strains:
- HIV-1 Inhibition : The compound exhibited potent activity against wild-type HIV-1 with an EC50 of 5.6 nM and showed effectiveness against mutant strains such as E138K (EC50 = 34.2 nM) .
| Viral Strain | EC50 (nM) | Selectivity Index |
|---|---|---|
| Wild-type HIV-1 | 5.6 | >50,000 |
| E138K | 34.2 | - |
| K103N | 0.43 | - |
Anticancer Activity
In addition to antiviral effects, this compound has shown promise in cancer research:
- Cell Line Studies : In vitro studies indicated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
Case Studies
- Study on HIV Resistance : A study involving patients with HIV resistance mutations demonstrated that this compound maintained efficacy against resistant strains, suggesting its potential as a therapeutic option for treatment-experienced patients .
- Combination Therapy : Research has indicated that when used in combination with existing antiretroviral therapies, this compound can enhance overall efficacy and reduce viral load significantly more than monotherapy .
Toxicity and Safety Profile
Toxicological assessments have shown that the compound exhibits low toxicity in animal models, with no observed mortality at therapeutic doses. However, further studies are required to fully elucidate its safety profile in humans .
Q & A
Basic: How can researchers optimize the synthesis of (E)-ethyl 4-(2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)piperazine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation, cyanovinyl group introduction, and piperazine ring functionalization. Key steps include:
- Step 1: Reacting 4-chlorophenylsulfonyl chloride with a cyanovinyl precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C).
- Step 2: Coupling the intermediate with ethyl piperazine-1-carboxylate via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled heating (60–80°C).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the E-isomer.
Critical parameters include pH control to avoid hydrolysis of the sulfonyl group and inert atmospheres (N₂/Ar) to prevent oxidation of the cyanovinyl moiety .
Basic: What spectroscopic methods are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the piperazine ring and E-configuration of the cyanovinyl group. Key signals include:
- Piperazine protons: δ 3.4–3.6 ppm (N-CH₂).
- Cyanovinyl protons: δ 6.8–7.2 ppm (doublet of doublets, J = 12–15 Hz).
- IR Spectroscopy: Detect sulfonyl (1350–1150 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl carboxylate group).
Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) reduces misassignments .
Advanced: How can crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical:
- Crystal Growth: Use slow evaporation from ethanol/water mixtures at 4°C.
- Data Collection: Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Apply anisotropic displacement parameters for non-H atoms. Validate geometry with CheckCIF to flag outliers (e.g., bond angles > 5σ).
SCXRD confirms the E-configuration and quantifies torsional angles between the sulfonyl and piperazine groups, resolving discrepancies from NMR-based models .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Varying substituents on the 4-chlorophenyl ring (e.g., 4-F, 4-Br).
- Alternative electron-withdrawing groups (e.g., nitro instead of cyano).
- Biological Assays: Test against target enzymes (e.g., kinases, proteases) using:
- In vitro inhibition assays (IC₅₀ determination via fluorescence/quenching).
- Molecular docking (AutoDock Vina) to correlate activity with binding poses.
- Data Analysis: Use multivariate regression (e.g., partial least squares) to link structural descriptors (Hammett σ, logP) with activity trends .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability: Degrades above 150°C (TGA/DSC analysis). Store at –20°C in amber vials.
- pH Sensitivity: Hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions. Use neutral buffers (PBS, pH 7.4) for biological assays.
- Light Sensitivity: The cyanovinyl group undergoes E-to-Z isomerization under UV light. Conduct reactions in dark conditions .
Advanced: How to address contradictions between computational and experimental data?
Methodological Answer:
- Case Example: If DFT-predicted NMR shifts conflict with experimental
- Re-optimize the geometry using solvent-specific PCM models (e.g., chloroform in Gaussian 16).
- Compare experimental SCXRD bond lengths with computational values (RMSD < 0.02 Å acceptable).
- Reassign stereochemistry if coupling constants (J) deviate >2 Hz from calculated values.
- Software Tools: Use Mercury (CCDC) for crystallographic overlay and Spartan for conformational analysis .
Advanced: What strategies enhance metabolic stability in preclinical studies?
Methodological Answer:
- Deuterium Labeling: Replace labile hydrogens (e.g., piperazine CH₂) with deuterium to slow CYP450-mediated oxidation.
- Prodrug Design: Mask the ethyl carboxylate as a tert-butyl ester to reduce first-pass hydrolysis.
- In Vitro Assays: Incubate with rat/human liver microsomes (RLM/HLM) and monitor metabolites via LC-MS/MS. Major pathways include sulfonyl group oxidation and piperazine N-dealkylation .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Cause 1: Incomplete activation of the sulfonyl chloride.
- Fix: Use a 10% excess of sulfonyl chloride and monitor reaction progress via TLC (Rf = 0.5 in 1:1 EtOAc/hexane).
- Cause 2: Steric hindrance at the piperazine nitrogen.
- Fix: Switch to a bulkier base (e.g., DBU) to enhance nucleophilicity.
- Cause 3: Competing side reactions (e.g., cyanovinyl dimerization).
- Fix: Lower reaction temperature to 0°C and reduce concentration .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA):
- Treat cells with the compound (10 µM, 1 hr).
- Heat lysates (37–65°C) to denature unbound targets.
- Quantify remaining soluble target via Western blot.
- SPR/BLI: Measure binding kinetics (ka/kd) to recombinant protein using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).
- Negative Control: Use a structural analog lacking the cyanovinyl group to confirm specificity .
Advanced: What analytical techniques quantify enantiomeric purity?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with hexane/ethanol (85:15) at 1.0 mL/min. Retention times: 8.2 min (R) and 10.5 min (S).
- Circular Dichroism (CD): Compare experimental CD spectra (190–260 nm) with computed spectra (TDDFT/CAM-B3LYP).
- VCD Spectroscopy: Resolve subtle conformational differences in the piperazine ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
